molecular formula C28H22BrClNP B8762000 ((7-Chloroquinolin-2-yl)methyl)triphenylphosphonium bromide

((7-Chloroquinolin-2-yl)methyl)triphenylphosphonium bromide

Cat. No.: B8762000
M. Wt: 518.8 g/mol
InChI Key: UKQIRWGPAISSNP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

((7-Chloroquinolin-2-yl)methyl)triphenylphosphonium bromide is a useful research compound. Its molecular formula is C28H22BrClNP and its molecular weight is 518.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C28H22BrClNP

Molecular Weight

518.8 g/mol

IUPAC Name

(7-chloroquinolin-2-yl)methyl-triphenylphosphanium;bromide

InChI

InChI=1S/C28H22ClNP.BrH/c29-23-18-16-22-17-19-24(30-28(22)20-23)21-31(25-10-4-1-5-11-25,26-12-6-2-7-13-26)27-14-8-3-9-15-27;/h1-20H,21H2;1H/q+1;/p-1

InChI Key

UKQIRWGPAISSNP-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=NC3=C(C=CC(=C3)Cl)C=C2)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triphenylphosphine (1.83 g, 6.99 mmol) was added portionwise to a magnetically stirred solution of 2-bromomethyl-7-chloroquinoline (1.2 g, 4.69 mmol) in dry acetonitrile (10.0 ml) at 60° C. The resulting yellow solution was heated at 60° C. for 27 h with the precipitation of a cream solid. The cooled solution was diluted with diethyl ether (8.0 ml) and filtered to afford the title compound as a cream solid (1.95 g, 80%). Crystallised from ethanol and ethyl acetate as a cream microcrystalline solid, m.p.>200° C.; (Found: C, 64.61; H, 4.22; N, 2.62; Cl, 6.82. C28H22ClBrNP requires C, 64.82; H, 4.27; N, 2.70, Cl, 6.83%). Vmax (nujol)/cm-1 1610.0, 1594.0. δH (270 MHz) 5.94 (2H, d, CH2P, 3J=14.2 Hz); 7.43 (1H, dd, 6-H, Jo =8.6, Ja =2.0 Hz); 7.50 (1H, d, 8-H, Ja =2.0 Hz); 7.57-7.95 (16H, m, ArH); 8.03 (1H, d, 3-H, Jo =8.6 Hz); 8.11 (1H, d, 4-H, Jo =8.6 Hz); m/z 437.4 (1.18), 263.3 (11.01), 177.1 (3.13), 43.1 (100).
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step Two
Yield
80%

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